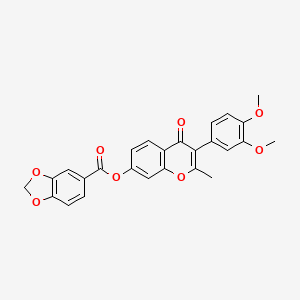
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a useful research compound. Its molecular formula is C26H20O8 and its molecular weight is 460.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a synthetic organic compound belonging to the chromenone class. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a chromenone core substituted with a 3,4-dimethoxyphenyl group and a 1,3-benzodioxole moiety. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H18O7 |
| Molecular Weight | 394.37 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
Antioxidant Activity
Research indicates that derivatives of chromenone exhibit significant antioxidant properties. The compound has been tested using various assays, including the DPPH radical scavenging assay. In one study, it demonstrated an IC50 value indicating moderate antioxidant activity, which suggests its potential in mitigating oxidative stress-related diseases.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in vitro. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines and reduce markers of inflammation in cellular models. This activity is believed to be mediated through the modulation of signaling pathways such as NF-κB.
Anticancer Properties
The anticancer potential of this compound has been explored through various studies focusing on its ability to induce apoptosis in cancer cell lines. It has been shown to inhibit cell proliferation and induce cell cycle arrest in specific cancer types. Mechanistically, this may involve the activation of caspases and disruption of mitochondrial function.
The biological effects of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in oxidative stress pathways.
- Signaling Pathway Modulation : It modulates inflammatory signaling pathways such as NF-κB.
- Induction of Apoptosis : Its ability to activate caspases links it to apoptosis induction in cancer cells.
Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity using DPPH scavenging assays, the compound exhibited an IC50 value of approximately 86 μM, indicating moderate efficacy compared to standard antioxidants .
Study 2: Anti-inflammatory Mechanisms
Another study evaluated the anti-inflammatory effects by measuring cytokine levels in treated macrophage cells. The results showed a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound, suggesting its potential as an anti-inflammatory agent.
Study 3: Anticancer Efficacy
A recent investigation into the anticancer properties demonstrated that the compound effectively inhibited the growth of breast cancer cell lines (MCF-7) by inducing apoptosis and causing G0/G1 phase cell cycle arrest.
Eigenschaften
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O8/c1-14-24(15-4-8-19(29-2)22(10-15)30-3)25(27)18-7-6-17(12-21(18)33-14)34-26(28)16-5-9-20-23(11-16)32-13-31-20/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXSMWVZHVSKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














